molecular formula C13H11ClN2 B092512 N-Phenylbenzenecarbohydrazonoyl chloride CAS No. 15424-14-3

N-Phenylbenzenecarbohydrazonoyl chloride

Cat. No.: B092512
CAS No.: 15424-14-3
M. Wt: 230.69 g/mol
InChI Key: IUSCIWAUZVKPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylbenzenecarbohydrazonoyl chloride is an organic compound with the molecular formula C13H11ClN2. It is a derivative of benzenecarbohydrazonoyl chloride, where a phenyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylbenzenecarbohydrazonoyl chloride can be synthesized through the reaction of benzenecarbohydrazonoyl chloride with aniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-Phenylbenzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Phenylbenzenecarbohydrazonoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenylbenzenecarbohydrazonoyl chloride involves its reactivity towards nucleophiles and carbonyl compounds. The chloride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydrazone formation involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of water .

Comparison with Similar Compounds

Uniqueness: N-Phenylbenzenecarbohydrazonoyl chloride is unique due to the presence of both phenyl and benzenecarbohydrazonoyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications .

Biological Activity

N-Phenylbenzenecarbohydrazonoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of N-phenylbenzohydrazone. The process can be summarized as follows:

  • Reagents : Benzoyl phenyl hydrazine and phosphorus pentachloride (PCl5) are commonly used.
  • Procedure : The reaction is conducted in a solvent such as carbon tetrachloride under reflux conditions, allowing for the formation of the hydrazonoyl chloride derivative.

The chemical structure can be represented as follows:

C13H11ClN2\text{C}_{13}\text{H}_{11}\text{ClN}_2

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These findings highlight the compound's potential for development into an antibacterial treatment.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has shown to reduce inflammation markers significantly, indicating its utility in treating inflammatory diseases.

  • Study Findings : In a controlled study, the compound reduced edema in rat paw models by approximately 30% compared to control groups.

Case Studies

  • Study on Antibacterial Activity : A recent study published in Molecular Structure examined the antibacterial effects of various derivatives of hydrazonoyl chlorides, including this compound. The results confirmed its efficacy against multiple pathogenic strains, reinforcing its potential application in pharmaceuticals aimed at combating bacterial infections .
  • Mechanistic Studies : Another investigation focused on the mechanism of action of this compound, revealing that it disrupts bacterial cell wall synthesis, which is critical for bacterial survival and proliferation .

Toxicological Profile

While the biological activities are promising, understanding the toxicity profile is essential for any therapeutic application. Preliminary studies indicate that this compound has a moderate toxicity level, necessitating further investigation into its safety and side effects in vivo.

Properties

IUPAC Name

N-phenylbenzenecarbohydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSCIWAUZVKPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073403
Record name Benzenecarbohydrazonoyl chloride, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15424-14-3
Record name N-Phenylbenzenecarbohydrazonoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15424-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbohydrazonoyl chloride, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl chloride phenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylbenzenecarbohydrazonoyl chloride
Reactant of Route 2
Reactant of Route 2
N-Phenylbenzenecarbohydrazonoyl chloride
Reactant of Route 3
Reactant of Route 3
N-Phenylbenzenecarbohydrazonoyl chloride
Reactant of Route 4
N-Phenylbenzenecarbohydrazonoyl chloride
Reactant of Route 5
N-Phenylbenzenecarbohydrazonoyl chloride
Reactant of Route 6
N-Phenylbenzenecarbohydrazonoyl chloride
Customer
Q & A

Q1: How does N-Phenylbenzenecarbohydrazonoyl chloride generate diphenyl nitrilimine, and what are the characteristics of this reaction?

A1: this compound readily generates diphenyl nitrilimine in situ in the presence of a base, typically triethylamine [, , ]. This reaction proceeds through dehydrohalogenation, where the base abstracts a proton from the nitrogen adjacent to the hydrazonoyl chloride moiety, leading to the elimination of hydrochloric acid and the formation of the transient nitrilimine. This generated nitrilimine is a highly reactive 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles.

Q2: What types of molecules can diphenyl nitrilimine react with, and what are the products?

A2: Diphenyl nitrilimine exhibits versatility in 1,3-dipolar cycloaddition reactions, readily reacting with double or triple bonds in a diverse range of molecules termed dipolarophiles. Examples from the provided research include:

  • Reaction with thiazolidine-4-ones: This reaction yields spiro-cycloadducts, specifically spiro[4.4]non-2-en-8-ones [].
  • Reaction with 1,4,2-dithiazole-5-thiones: Depending on the reaction conditions, this can lead to thiadiazolethiones or spiro compounds formed by the initial cycloadduct's collapse and subsequent 1,3-dipolar cycloaddition [].
  • Reaction with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones: This reaction yields novel spiro[indolazine-7,3′-pyrazol]-8-ones [].
  • Reaction with 2,5-Dimethyl-1,2,3-diazaphosphol: This reaction initially forms a diazaphospholo-[1,2,3]diazaphosphole cycloadduct which can undergo further reactions, including benzonitrile elimination and subsequent cycloaddition with another molecule of the starting diazaphosphole [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.